XantPhos-Pd-G2
Description
Significance of Palladium Catalysis in Modern Organic Synthesis
Palladium's versatility as a catalyst is a game-changer in organic chemistry. caltech.edu It facilitates the formation of carbon-carbon (C-C) and carbon-heteroatom bonds with remarkable efficiency and selectivity, often under mild conditions. rsc.orgnumberanalytics.com This has revolutionized retrosynthetic analysis, enabling the construction of intricate molecular architectures that were once immensely challenging. caltech.edu The impact of palladium catalysis is evident in the synthesis of numerous life-saving drugs, advanced polymers, and innovative materials. researchgate.netcaltech.edu
Evolution of Palladium Precatalysts in Cross-Coupling Reactions
The journey of palladium catalysis has been marked by the continuous development of more efficient and user-friendly catalyst systems. Initially, active catalysts were generated in situ from a palladium source and a separate ligand. However, this approach often suffered from drawbacks, including the need for excess ligand and the potential for catalyst deactivation. rsc.orgresearchgate.net This led to the development of well-defined palladium(II) precatalysts, which are generally air- and moisture-stable, offering improved handling and more reliable generation of the active Pd(0) species. researchgate.netnih.gov
The Buchwald group has been at the forefront of developing highly active and versatile palladium precatalysts. sigmaaldrich.com These are typically palladium(II) complexes featuring bulky, electron-rich biarylphosphine ligands. sigmaaldrich.comsigmaaldrich.com The evolution of these precatalysts can be summarized as follows:
First Generation (G1): These precatalysts enabled the easier generation of the active Pd(0) species through deprotonation with a base. sigmaaldrich.comsigmaaldrich-jp.com
Second Generation (G2): G2 precatalysts incorporate an aminobiphenyl scaffold, allowing for the generation of the active catalyst at room temperature with weaker bases like carbonates or phosphates. sigmaaldrich.comsigmaaldrich-jp.com
Third Generation (G3): By replacing the chloride ligand with a non-coordinating and more electron-poor methanesulfonate (B1217627) (OMs) anion, G3 precatalysts can accommodate even bulkier ligands and exhibit enhanced solubility and stability. sigmaaldrich-jp.com
Fourth & Fifth Generations (G4 & G5): These generations introduced further modifications to the aminobiphenyl scaffold to address specific limitations, such as potential catalyst inhibition by byproducts. wuxiapptec.com
Sixth Generation (G6): G6 precatalysts are oxidative addition complexes (OACs), which are "on-cycle" intermediates. sigmaaldrich.comnih.gov This design often leads to higher reactivity and selectivity, as their activation does not require a base and generates innocuous byproducts. sigmaaldrich.comacs.org
| Generation | Key Feature | Activation Condition |
|---|---|---|
| G1 | Phenethylamine scaffold | Strong base (e.g., NaOtBu) at RT or weak base at elevated temperature sigmaaldrich-jp.comwuxiapptec.com |
| G2 | Aminobiphenyl scaffold | Weak bases (e.g., carbonates, phosphates) at room temperature sigmaaldrich.comwuxiapptec.com |
| G3 | Methanesulfonate (OMs) anion | Accommodates bulkier ligands, enhanced solubility sigmaaldrich-jp.com |
| G4/G5 | Modified carbazole (B46965) or aminobiphenyl scaffold | Addresses catalyst inhibition issues wuxiapptec.com |
| G6 | Oxidative Addition Complexes (OACs) | No base required for activation sigmaaldrich.comnih.gov |
The success of modern cross-coupling reactions is intrinsically linked to the design of sophisticated phosphine (B1218219) ligands. libretexts.org Electron-rich and sterically bulky biaryl phosphine ligands, a hallmark of the Buchwald-type systems, are particularly effective. sigmaaldrich.com The electron-donating character of these ligands facilitates the crucial oxidative addition step in the catalytic cycle, while their steric bulk promotes the final reductive elimination step, leading to product formation. libretexts.org The non-phosphine-containing aromatic ring of these biaryl ligands can also play a role by coordinating to the metal center, further influencing the catalyst's activity and stability. nih.gov The ability to tune both the electronic and steric properties of these ligands allows for the optimization of catalysts for specific and challenging chemical transformations. sigmaaldrich.com
Introduction to XantPhos Ligand: Structure and Coordination Properties
XantPhos, or 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene, is a bidentate phosphine ligand widely used in catalysis. evitachem.com Its defining feature is the rigid xanthene backbone, which enforces a large "bite angle" – the P-M-P angle in a metal complex. smolecule.comhomkat.nl This specific geometry is crucial for its catalytic performance. The xanthene framework provides both steric bulk and electronic properties that stabilize the metal center and facilitate a variety of reactions. evitachem.comsmolecule.com XantPhos can coordinate to metals in different ways, including forming both cis and trans adducts, showcasing its coordination versatility. smolecule.com The natural bite angle of Xantphos has been calculated to be around 110-114°, a feature that influences the geometry and reactivity of the resulting metal complexes. homkat.nlwgtn.ac.nz
XantPhos-Pd-G2: A Second-Generation Palladium Precatalyst
This compound is a specific, well-defined second-generation Buchwald precatalyst. chemicalbook.commatthey.com It integrates the XantPhos ligand into the G2 aminobiphenyl palladacycle framework. vulcanchem.com This air- and moisture-stable compound is designed for improved reactivity and efficiency in palladium-catalyzed cross-coupling reactions, particularly C-N bond formation (Buchwald-Hartwig amination). chemicalbook.comsigmaaldrich.comcenmed.com The structure features a palladium(II) center coordinated to the XantPhos ligand, a 2-amino-1,1'-biphenyl group, and a chloride anion. vulcanchem.com This precatalyst readily activates under mild conditions to generate the active monoligated Pd(0) species, making it a valuable tool for synthesizing complex molecules, including pharmaceuticals. smolecule.comalfachemic.com
| Compound Name | Synonym | Molecular Formula | CAS Number |
|---|---|---|---|
| This compound | Chloro[(4,5-bis(diphenylphosphino)-9,9-dimethylxanthene)-2-(2'-amino-1,1'-biphenyl)]palladium(II) | C51H42ClNOP2Pd | 1375325-77-1 matthey.comsigmaaldrich.com |
| XantPhos | 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene | C39H32OP2 | 161265-03-8 evitachem.com |
| Palladium(II) Acetate (B1210297) | Pd(OAc)2 | C4H6O4Pd | 3375-31-3 |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd2(dba)3 | C51H42O3Pd2 | 51364-51-3 |
Research Findings on this compound
Detailed studies have highlighted the efficacy of this compound in challenging transformations. For instance, in the synthesis of a pharmaceutical candidate, GDC-0022, 1.0 mol % of this compound achieved over 99% conversion in a C-N coupling reaction, with high diastereoselectivity. nih.gov A fascinating aspect of this system is its ability to suppress epimerization, a process that can erode the stereochemical purity of a product. Research has shown that higher loadings of the this compound catalyst can minimize this unwanted side reaction. vulcanchem.comnih.gov Mechanistic investigations suggest that the palladium complex itself plays a role in preventing the base-mediated epimerization of the starting material. nih.gov
The catalytic cycle of this compound in a Buchwald-Hartwig amination involves:
Precatalyst Activation: Reductive elimination of the biphenylamine ligand generates the active Pd(0) species.
Oxidative Addition: The Pd(0) complex inserts into the aryl halide bond.
Transmetallation: The amine substrate coordinates to the palladium center.
Reductive Elimination: The C-N bond is formed, releasing the final product and regenerating the active catalyst. vulcanchem.com
The stability and high reactivity of this compound make it a reliable and efficient precatalyst for a range of cross-coupling reactions, contributing significantly to the toolbox of modern synthetic organic chemists. smolecule.comalfachemic.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C51H43ClNOP2Pd- |
|---|---|
Molecular Weight |
889.7 g/mol |
IUPAC Name |
(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;palladium;2-phenylaniline;chloride |
InChI |
InChI=1S/C39H32OP2.C12H11N.ClH.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h3-28H,1-2H3;1-9H,13H2;1H;/p-1 |
InChI Key |
NFYYBWUUNUTXCK-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C1=CC=C(C=C1)C2=CC=CC=C2N.[Cl-].[Pd] |
Origin of Product |
United States |
Synthesis and Structural Aspects of Xantphos Pd G2
Synthetic Methodologies for XantPhos-Pd-G2
The synthesis of this compound, chemically named Chloro[(4,5-bis(diphenylphosphino)-9,9-dimethylxanthene)-2-(2′-amino-1,1'-biphenyl)]palladium(II), involves the coordination of a palladium(II) precursor with the constituent ligands. sigmaaldrich.com These second-generation Buchwald precatalysts are characterized by an aminobiphenyl scaffold, which allows for the generation of the active Pd(0) catalyst at room temperature using weak bases like carbonates or phosphates. sigmaaldrich.comsigmaaldrich-jp.com
The key components in its synthesis are:
Palladium(II) Precursor: Typically, a simple palladium(II) salt such as palladium(II) acetate (B1210297) or palladium(II) chloride is used as the metal source. rsc.org
XantPhos Ligand: This bulky diphosphine ligand (9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene) is crucial for the catalyst's stability and reactivity. Its large, flexible bite angle (the P-Pd-P angle) is a defining feature that influences the geometry and catalytic activity of the resulting complex. rsc.orgresearchgate.netcore.ac.uk
2-Amino-1,1'-biphenyl: This ancillary ligand is a hallmark of the G2 series of precatalysts and facilitates the formation of a stable palladacycle structure. sigmaaldrich.comsigmaaldrich-jp.com
The synthesis results in a stable, well-defined Pd(II) complex that serves as an excellent source for the catalytically active, monoligated Pd(0) species required for the catalytic cycle. rsc.orgnih.gov
Coordination Chemistry of Palladium(II) Precursors with XantPhos Ligand
The coordination chemistry of the XantPhos ligand with palladium is central to the precatalyst's structure and function. XantPhos is known for its versatility, capable of binding to a metal center in several ways. core.ac.uk While it primarily acts as a bidentate chelating ligand through its two phosphorus atoms (a κ²-P,P coordination mode), the oxygen atom in the xanthene backbone can also coordinate to the metal. core.ac.ukwgtn.ac.nz This potential for hemilability, where the ether linkage can reversibly bind, allows the ligand to adapt to the geometric and electronic requirements of different stages of a catalytic cycle. core.ac.uk
In the context of palladium(II) complexes, the Xantphos ligand's large bite angle, calculated to be around 112-114°, is significantly wider than that of many other diphosphine ligands. rsc.orgwgtn.ac.nz This structural feature is critical as it can promote reductive elimination steps in catalytic cycles and stabilize reactive intermediates. core.ac.uk Studies on related [PdCl₂(Xantphos)] complexes have confirmed the importance of this wide bite angle in determining catalytic efficiency. wgtn.ac.nz
Role of Specific Solvents in Catalyst Synthesis
The choice of solvent is a critical parameter in the synthesis of palladium catalysts and in the cross-coupling reactions where they are employed. Solvents can influence the solubility of reagents, reaction rates, catalyst stability, and even the specific pathway of a reaction. acs.orgwhiterose.ac.ukresearchgate.net
During the synthesis of the precatalyst itself, various organic solvents may be used, with the choice often dictating the required reaction temperature, which can range from 40 to 110 °C. whiterose.ac.uk In some cases, the solvent can play a direct role in the formation of the active catalyst by participating in redox reactions to generate Pd(0) from a Pd(II) precursor. whiterose.ac.uk For example, polar aprotic solvents like dimethylformamide (DMF) can facilitate the reduction of Pd(II) in the presence of phosphine (B1218219) ligands. rsc.orgwhiterose.ac.uk For catalytic applications using this compound, solvent systems such as mixtures of t-AmylOH and tetrahydrofuran (B95107) (THF) have been successfully employed, demonstrating the need to tailor solvent selection to the specific reaction being catalyzed. nih.gov
Structural Analysis of this compound Complexes in Solution and Solid State
In the solid state, this compound adopts a stable palladacycle structure. The palladium(II) center is typically found in a square-planar or a distorted square-planar geometry. The coordination environment consists of the two phosphorus atoms of the chelating XantPhos ligand, a chloride anion, and a cyclometalated 2-amino-1,1'-biphenyl ligand, which binds through both its amino nitrogen and a phenyl carbon atom. This configuration results in a stable 16-electron complex.
In solution, the integrity of the complex is crucial for its performance. Studies have shown that the concentration of the catalyst can impact its stability; at lower loadings (e.g., 0.5 mol%), the active palladium complex can decompose over the course of the reaction. nih.gov In contrast, at higher loadings (e.g., 1.0 mol%), the concentration of the key [Xantphos–Pd–Ar]⁺ intermediate can remain constant throughout the reaction, ensuring sustained catalytic activity. nih.govacs.org The ability of the Xantphos ligand to exhibit variable coordination (hemilability) can also lead to dynamic equilibria in solution, which may be essential for opening a coordination site on the metal to allow for substrate binding during the catalytic cycle. core.ac.uk
Comparison of this compound with Related Palladium Complexes (e.g., XantPhos-Pd-G4)
The Buchwald precatalysts have evolved through several generations, with each iteration aiming to improve stability, activity, and ease of use. This compound and XantPhos-Pd-G4 are two prominent members of this family, with key structural and functional differences. sigmaaldrich.comsigmaaldrich-jp.com
The primary distinction lies in the ancillary ligand and the counter-ion. While G2 precatalysts feature a 2-amino-1,1'-biphenyl ligand and a chloride counter-ion, G4 precatalysts incorporate a methylated aminobiphenyl ligand (N-methyl-2-amino-1,1'-biphenyl) and a more electron-withdrawing, non-coordinating methanesulfonate (B1217627) (OMs) anion. sigmaaldrich.comsigmaaldrich-jp.comsigmaaldrich.com
These modifications in the G4 structure lead to several advantages:
Enhanced Stability and Solubility: G4 precatalysts generally exhibit greater stability in solution and are highly soluble in a wide range of common organic solvents. sigmaaldrich.comsigmaaldrich-jp.com
Cleaner Reactions: Upon activation, G3 precatalysts generate carbazole (B46965) as a byproduct, which can sometimes interfere with the reaction or purification. The methylated carbazole byproduct from G4 catalysts is less likely to act as a competing substrate. sigmaaldrich.comreddit.com
High Activity: XantPhos Pd G4 is recognized as a highly active precatalyst, suitable for challenging reactions like low-temperature aminocarbonylations of heteroaryl bromides. sigmaaldrich.com Specialized versions, such as N-XantPhos Pd G4 which contains a nitrogen atom in the xanthene backbone, show enhanced electronic properties leading to improved reaction rates and yields. smolecule.com
The choice between G2 and G4 often depends on the specific requirements of the chemical transformation, though the trend is toward the use of later-generation catalysts for their improved properties. reddit.com
Table 1: Comparison of this compound and XantPhos-Pd-G4 Precatalysts
| Feature | This compound | XantPhos-Pd-G4 |
|---|---|---|
| Generation | Second (G2) sigmaaldrich.comsigmaaldrich-jp.com | Fourth (G4) sigmaaldrich.comsigmaaldrich-jp.com |
| Ancillary Ligand | 2-Amino-1,1'-biphenyl sigmaaldrich.com | 2'-(Methylamino)-1,1'-biphenyl sigmaaldrich-jp.commendelchemicals.com |
| Counter-ion | Chloride (Cl⁻) sigmaaldrich-jp.com | Methanesulfonate (OMs⁻) sigmaaldrich-jp.comsigmaaldrich.com |
| Activation | Activated by weak bases (e.g., K₃PO₄, Cs₂CO₃) at room temperature. sigmaaldrich.com | Similar mild activation, generates N-methylcarbazole byproduct. sigmaaldrich.com |
| Key Advantages | Highly effective and established precatalyst for various cross-couplings. sigmaaldrich.com | Enhanced solution stability, higher solubility, and less intrusive byproducts. sigmaaldrich.comsigmaaldrich-jp.com |
Mechanistic Insights into Xantphos Pd G2 Catalysis
Catalyst Activation and Generation of Active Species
The activation of the Pd(II) precatalyst to the catalytically active Pd(0) species is a critical initiation step in the catalytic cycle. This process involves the reduction of the palladium center and the formation of a monoligated Pd(0) complex.
The conversion of the stable Pd(II) precatalyst to the active Pd(0) species is a fundamental requirement for catalysis to commence. yonedalabs.com While various palladium sources exist, Pd(II) complexes like XantPhos-Pd-G2 are favored for their stability. sigmaaldrich-jp.com The reduction process can be initiated by several components within the reaction mixture.
One common pathway involves the oxidation of phosphine (B1218219) ligands. yonedalabs.comresearchgate.net In some systems, primary alcohols, in the presence of a suitable base and counterion, can effectively reduce Pd(II) to Pd(0) while preserving the integrity of the phosphine ligand and other reactants. rsc.org The choice of base and solvent can significantly influence the rate and efficiency of this reduction. For instance, with palladium acetate (B1210297) and triphenylphosphine, reduction can occur even at room temperature in DMF, and the presence of a base like TMG accelerates this process. rsc.org
Another pathway for reduction is through the homocoupling of reactants, such as boronic acids in Suzuki-Miyaura coupling. yonedalabs.com This process, which can be promoted by the presence of oxygen, results in the formation of a biphenyl (B1667301) byproduct and the desired Pd(0) species. yonedalabs.com Additionally, certain additives like hydrazine (B178648) or diisobutylaluminium hydride (DIBAL) can be used to facilitate the reduction of Pd(II) to Pd(0). sigmaaldrich.com
The design of the precatalyst itself can also dictate the reduction pathway. Buchwald G2 precatalysts, which include the this compound, feature an aminobiphenyl scaffold. sigmaaldrich-jp.com This structure allows for the generation of the active LPd(0) species at room temperature using weak bases like phosphates or carbonates through a process involving reductive elimination. sigmaaldrich.comsigmaaldrich-jp.com
The catalytically active species in many palladium-catalyzed cross-coupling reactions is believed to be a monoligated, 12-electron Pd(0) complex, denoted as L1Pd(0). researchgate.netnih.gov These species are highly reactive but also unstable, making their direct synthesis and isolation challenging. nih.gov Therefore, they are typically generated in situ from stable precatalysts. researchgate.netnih.gov
The formation of the L1Pd(0) species from the this compound precatalyst is a crucial step. Studies have shown that the activation of dialkyl-palladium precatalysts involves the dissociation of a stabilizing ligand followed by reductive elimination, leading to the rapid formation of the monoligated LPd(0) species. uvic.caacs.org The size and electronic properties of the phosphine ligand, in this case, XantPhos, play a significant role in promoting the formation of these coordinatively unsaturated Pd(0) species. nih.gov
Computational and experimental studies support the notion that all elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, proceed through intermediates involving monoligated palladium. researchgate.netnih.gov The ability to efficiently generate these L1Pd(0) species under mild conditions is a key advantage of using advanced precatalysts like this compound. sigmaaldrich-jp.com
Bases are essential not only for the main catalytic reaction but also for the initial activation of the precatalyst. acs.orgnih.gov In the case of second-generation Buchwald precatalysts like this compound, weak bases such as potassium phosphate (B84403) (K₃PO₄) or carbonates are sufficient to facilitate the generation of the active Pd(0) species at room temperature. sigmaaldrich.comsigmaaldrich-jp.com
Elementary Steps of the Catalytic Cycle
Once the active L1Pd(0) species is formed, it enters the catalytic cycle, which primarily consists of oxidative addition and transmetalation, followed by reductive elimination to yield the product and regenerate the catalyst.
Oxidative addition is the first committed step in the catalytic cycle, where the Pd(0) center inserts into the carbon-halide bond of the substrate (e.g., an aryl halide). yonedalabs.com This step involves the oxidation of palladium from Pd(0) to Pd(II). Mechanistic studies have indicated that for bulky, electron-rich phosphine ligands like XantPhos, the oxidative addition of aryl chlorides proceeds through a monoligated palladium species, LPd(0). acs.org
The reactivity of the substrate influences the conditions required for oxidative addition. For instance, the reaction of (Xantphos)Pd(dba) with the more reactive 4-bromobenzonitrile (B114466) to form the oxidative addition product occurs at room temperature, while the less reactive bromobenzene (B47551) requires heating. acs.org In some cases, the oxidative addition complex can be observed as a resting state during the reaction. For example, in a C-N coupling, the [Xantphos-Pd-Ar]⁺ species was detected and remained at a constant concentration for a significant portion of the reaction time, indicating that the steps following oxidative addition might be rate-determining under those conditions. nih.gov
The nature of the ligand is critical. The XantPhos ligand, being a chelating diphosphine, can adopt a trans-chelating mode in the resulting square planar (Xantphos)Pd(Ar)(halide) complexes. acs.org However, studies suggest that the actual oxidative addition may occur from a monoligated state, highlighting the dynamic nature of the ligand coordination during the catalytic cycle. acs.orgresearchgate.net
| Substrate | Conditions | Product | Yield | Reference |
| 4-Bromobenzonitrile | Room Temperature | (Xantphos)Pd(4-C₆H₄CN)(Br) | 80% | acs.org |
| Bromobenzene | 80 °C | (Xantphos)Pd(C₆H₅)(Br) | - | acs.org |
| Chlorobenzene | 24 °C and 80 °C | No oxidative addition product detected | - | acs.org |
| Aryl bromide (3S,6R)-2 | 80 °C | [Xantphos-Pd-Ar]⁺ | Observed by MS | nih.gov |
Following oxidative addition, the transmetalation step occurs, where the organic group from a second reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) is transferred to the palladium center, displacing the halide. yonedalabs.com This process is crucial for bringing the two coupling partners together on the palladium atom before the final product-forming step.
The mechanism of transmetalation can be complex and is influenced by the nature of the reactants, ligands, and additives. In Suzuki-Miyaura reactions, it is generally accepted that the transmetalation often proceeds via a μ-bridging hydroxide (B78521) group between the palladium and boron atoms, which underscores the importance of the base and the potential role of water. yonedalabs.com However, it has also been shown that some boronic esters can undergo transmetalation without prior hydrolysis. yonedalabs.com
Kinetic studies on transmetalation have revealed that the rate can be dependent on the phosphine ligand. For instance, in one study, the rate of transmetalation decreased in the order PPh₃ ≥ P(i-Pr)₃ > DPPF, suggesting that a coordinatively unsaturated and electrophilic palladium atom is involved in this step. nih.gov This is consistent with the idea that the reaction proceeds through a monoligated palladium intermediate. nih.gov Distinguishing between different pathways for transmetalation is an active area of research, with evidence suggesting that reversible transmetalation processes can occur. acs.org
Table of Compound Names
| Abbreviation/Name | Full Chemical Name |
| This compound | (Xantphos)palladium(II) (2'-amino-1,1'-biphenyl-2-yl) chloride |
| XantPhos | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene |
| dba | Dibenzylideneacetone |
| TMG | 1,1,3,3-Tetramethylguanidine |
| DIBAL | Diisobutylaluminium hydride |
| K₃PO₄ | Potassium phosphate tribasic |
| PPh₃ | Triphenylphosphine |
| P(i-Pr)₃ | Triisopropylphosphine |
| DPPF | 1,1'-Bis(diphenylphosphino)ferrocene |
Ligand Effects on Reactivity and Selectivity
Influence of XantPhos Bite Angle
The bite angle of a diphosphine ligand, defined as the P-M-P angle, is a crucial parameter that influences the steric and electronic properties of the metal center, thereby affecting the reactivity and selectivity of the catalyst. wikipedia.orgresearchgate.net Xantphos is a classic example of a wide bite angle ligand, a feature that has been extensively studied and exploited in catalysis. acs.orgnih.gov
The wide bite angle of Xantphos has a significant impact on reductive elimination, a key step in many cross-coupling reactions. rsc.org Generally, larger bite angles accelerate the rate of reductive elimination. stackexchange.com This is attributed to the fact that the resulting two-coordinate Pd(0) complex prefers a linear geometry, and ligands with larger bite angles can more easily accommodate this change. stackexchange.com For instance, in palladium-catalyzed allylic alkylation, the Xantphos ligand, with its large bite angle, leads to high regioselectivity, although sometimes at the cost of reaction rate due to increased steric hindrance. homkat.nl
Computational studies have provided a more nuanced understanding. While a direct correlation between the bite angle of the reactant complex and reactivity is not always observed, the flexibility and steric properties of the ligand in the transition state are critical. nih.gov For Xantphos-derived complexes, the lower repulsive effect of the phosphine substituents in the transition state, combined with enhanced electronic interactions, contributes to a lower barrier for reductive elimination. nih.gov The rigid backbone of the Xantphos ligand enforces these large P-M-P angles, which has a profound impact on the stability and reactivity of the resulting transition metal complexes. acs.org This has led to the development of highly active and selective catalysts for various transformations. acs.orgnih.govtcichemicals.com
The influence of the Xantphos bite angle extends to various palladium-catalyzed reactions. In the Kumada coupling, increasing the bite angle of the diphosphine ligand has been shown to increase the selectivity for the desired product. uva.nl Similarly, in Buchwald-Hartwig amination, the use of Xantphos can lead to high product yields, although the behavior can be less predictable due to the complexity of the reaction network. cmu.edu
| Ligand | Natural Bite Angle (°) | Application | Effect | Reference |
| Xantphos | ~111 | Allylic Alkylation | High regioselectivity | homkat.nl |
| Xantphos | ~111 | Hydroformylation | High selectivity for linear aldehyde | whiterose.ac.uk |
| Xantphos | ~111 | Reductive Elimination | Enhanced rate | rsc.orgstackexchange.com |
| Xantphos | 108 | C-N Coupling | Increased steric bulk, enhanced reductive elimination | researchgate.net |
| Sixantphos | 108.7 | Hydroformylation | Improved selectivity vs. smaller bite angles | core.ac.uk |
Hemilabile Behavior and Variable Coordination Modes of XantPhos
The Xantphos ligand, while primarily coordinating in a bidentate fashion through its two phosphorus atoms, can exhibit more complex coordination behavior. core.ac.uk The oxygen atom in the xanthene backbone can also interact with the metal center, leading to hemilability and variable coordination modes. whiterose.ac.ukcore.ac.uk Hemilabile ligands are those that contain at least two different donor groups, one of which can reversibly dissociate from the metal center, creating a vacant coordination site for catalysis to occur. researchgate.net
This hemilabile character allows the Xantphos ligand to adopt different coordination geometries, such as κ²-P,P, fac-κ³-P,O,P, and mer-κ³-P,O,P. researchgate.net The ability to switch between these modes can be crucial in different steps of a catalytic cycle. For example, a tridentate P,O,P coordination can stabilize a reactive intermediate, while dissociation of the oxygen atom can open up a site for substrate binding. core.ac.ukresearchgate.net
In the context of palladium catalysis, the potential for the ether oxygen of the Xantphos ligand to coordinate to the metal has been postulated to be important in various reactions. core.ac.uk For instance, in the amination of aryl bromides, the ability of the Xantphos ligand to act in an associative hemilabile manner, triggering the dissociation of a bromide ligand to form a cationic intermediate, has been proposed to explain its higher reactivity compared to ligands with smaller bite angles. core.ac.uk
The flexibility of the Xantphos ligand to adopt various coordination modes, including κ¹-P, κ²-P,P, and κ³-P,O,P, has been observed in palladium complexes. whiterose.ac.uk This versatility is a key feature that contributes to its broad utility in catalysis, allowing it to adapt to the geometric and electronic requirements of different intermediates and transition states throughout a catalytic cycle. acs.orgresearchgate.net
Advanced Mechanistic Characterization Techniques
Reaction Progress Kinetic Analysis (RPKA)
Reaction Progress Kinetic Analysis (RPKA) is a powerful tool for elucidating reaction mechanisms by continuously monitoring the concentrations of reactants, products, and intermediates over time. This technique provides a wealth of data from a single experiment, allowing for the determination of reaction orders, identification of catalyst deactivation pathways, and the formulation of detailed kinetic models.
In Situ Spectroscopic Studies (e.g., HPLC-MS for monitoring Pd species)
In situ spectroscopic techniques are indispensable for gaining real-time insights into the dynamic nature of catalytic systems. Among these, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) has emerged as a particularly valuable tool for monitoring the speciation of palladium complexes during a reaction. nih.govacs.org This technique allows for the direct observation and quantification of various palladium-containing species, including the precatalyst, active catalytic species, and deactivation products. ananikovlab.ru
The ability to monitor organopalladium complexes in real time provides crucial mechanistic information that is often inaccessible through traditional offline analysis. nih.govru.nl For example, the detection of short-lived intermediates can help to distinguish between competing catalytic cycles. Furthermore, the identification of catalyst decomposition pathways, such as the formation of Xantphos oxides, can guide the optimization of reaction conditions to improve catalyst stability and performance. acs.org The application of in situ monitoring techniques like HPLC-MS is essential for developing a comprehensive understanding of the complex processes that occur during this compound catalyzed reactions. csic.es
Computational and Density Functional Theory (DFT) Studies on Reaction Intermediates
Computational and Density Functional Theory (DFT) studies have become indispensable tools for elucidating the complex mechanisms of palladium-catalyzed reactions, and the this compound system is no exception. These theoretical approaches provide critical insights into the structure, stability, and reactivity of transient intermediates that are often difficult or impossible to characterize experimentally. By modeling the potential energy surfaces of catalytic cycles, researchers can predict reaction pathways, rationalize experimental observations, and guide the design of more efficient catalysts.
A significant area of focus for computational studies involving this compound has been the elucidation of the active catalyst and the key intermediates in cross-coupling reactions, such as the Buchwald-Hartwig amination. DFT calculations have been employed to investigate the initial activation of the G2 precatalyst. This process involves the reductive elimination of the 2-amino-1,1'-biphenyl ligand to generate the active Pd(0) species, which is the entry point into the catalytic cycle.
Computational studies have also shed light on the role of the XantPhos ligand itself. The wide bite angle of the XantPhos ligand is known to favor reductive elimination, the final step in many cross-coupling reactions that forms the desired product. DFT calculations can quantify the energetic barriers for these steps, comparing the performance of XantPhos with other phosphine ligands. These studies often reveal that the steric and electronic properties of the ligand are finely tuned to facilitate specific elementary steps in the catalytic cycle. For example, DFT calculations have been used to compare the barriers for reductive elimination from various Pd(II) complexes, demonstrating how the ligand framework can lower the activation energy for this crucial bond-forming step. researchgate.net
Furthermore, DFT has been instrumental in understanding more subtle aspects of catalysis, such as the role of solvent and base. researchgate.net For example, in a study on a challenging C-N coupling, computational analysis, combined with experimental data, helped to understand the suppression of base-mediated epimerization. nih.govacs.orgresearchgate.net The presence of a Pd(II) oxidative addition complex, the structure of which can be modeled using DFT, was found to be crucial in mitigating this unwanted side reaction. nih.govacs.org
The table below summarizes key findings from various computational and DFT studies on intermediates in reactions catalyzed by palladium complexes, including those relevant to the this compound system.
| Reaction Step/Intermediate | Computational Method | Key Findings | Reference |
| Oxidative Addition to Pd(0) | DFT | Monoligated 12-electron Pd species have a lower free energy transition state for oxidative addition of aryl halides compared to 14-electron bis-ligated species. | nih.gov |
| Reductive Elimination | DFT | The barrier for reductive elimination is influenced by the ligand, with arene solvent coordination reducing the barrier compared to stable [PdL₂(ArF)₂] complexes. | researchgate.net |
| C(sp³)–H Activation | DFT | A bimetallic oxo-insertion pathway was found to be lower in energy than the classical alkylpalladium(IV) oxidative addition pathway. | researchgate.net |
| Transmetalation (Suzuki-Miyaura) | DFT | Both "boronate" and "oxo-palladium" pathways can form Pd-O-B linkages, with the steric bulk of the phosphine ligand being a significant factor. | nih.gov |
| Dehydrogenative Sulfonylation | DFT | The overall activation barrier for the Hydrogen Atom Transfer (HAT) step was calculated to be 23.2 kcal/mol, leading to an α-amino alkyl radical. | nih.gov |
These computational investigations, by providing a molecular-level understanding of the catalytic cycle, are vital for optimizing reaction conditions and for the rational design of next-generation catalysts with improved activity and selectivity.
Applications of Xantphos Pd G2 in Cross Coupling Reactions
Carbon-Nitrogen (C-N) Cross-Coupling Reactions
The formation of C-N bonds is a cornerstone of modern organic chemistry, and the Buchwald-Hartwig amination has become a premier method for achieving this transformation. XantPhos-Pd-G2 has proven to be a particularly effective catalyst in this arena, facilitating the coupling of a wide array of nitrogen-containing nucleophiles with aryl and heteroaryl electrophiles.
Buchwald-Hartwig Amination of Aryl Halides and Pseudo-halides
This compound demonstrates exceptional efficiency in the Buchwald-Hartwig amination of various aryl and heteroaryl halides (chlorides, bromides, and iodides) and pseudo-halides (such as triflates and tosylates). organic-chemistry.orgnih.gov The catalyst system is known for its broad substrate scope and functional group tolerance, enabling the synthesis of complex arylamines in good to excellent yields. hkmu.edu.hkwiley.com The use of this compound is particularly advantageous for the coupling of challenging substrates, including electron-rich or sterically hindered aryl chlorides, which are often unreactive with other catalyst systems. nih.govresearchgate.net
The general reaction scheme involves the coupling of an aryl halide or pseudo-halide with an amine in the presence of a base and the this compound catalyst. Common bases employed include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃), with the choice of base often depending on the specific substrates and reaction conditions.
| Aryl Halide | Amine | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 98 |
| 2-Bromopyridine | Aniline | Cs₂CO₃ | Dioxane | 80 | 95 |
| 4-Iodoanisole | n-Butylamine | KOtBu | THF | 60 | 92 |
| 1-Naphthyl triflate | Piperidine | K₃PO₄ | Toluene | 110 | 88 |
Scope with Various Amine Substrates (e.g., primary, secondary amines, lactams)
A significant advantage of the this compound catalyst system is its compatibility with a diverse range of amine substrates. This includes primary amines, secondary amines, and even less nucleophilic substrates like lactams. acs.org
Primary Amines: this compound effectively catalyzes the mono-arylation of primary amines, a reaction that can be challenging due to the potential for double arylation. The bulky nature of the XantPhos ligand helps to sterically hinder the second arylation step, leading to high selectivity for the desired secondary amine product. organic-chemistry.org
Secondary Amines: A wide variety of both cyclic and acyclic secondary amines can be efficiently coupled with aryl halides and pseudo-halides using this compound. nih.govmit.edu This has been demonstrated in the synthesis of numerous complex molecules, including those with pharmaceutical applications.
Lactams: The amidation of aryl halides with lactams, which are generally considered poor nucleophiles, can be successfully achieved using the this compound catalyst system. This transformation is particularly valuable for the synthesis of N-aryl lactams, which are important structural motifs in medicinal chemistry. acs.org
| Aryl Halide | Amine/Lactam | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 4-Bromobenzonitrile (B114466) | Cyclohexylamine (Primary) | NaOtBu | Toluene | 100 | 94 |
| 2-Chlorotoluene | Pyrrolidine (Secondary) | KOtBu | Dioxane | 90 | 97 |
| 4-Trifluoromethylphenyl bromide | N-Methylaniline (Secondary) | Cs₂CO₃ | Toluene | 100 | 91 |
| 3-Iodopyridine | 2-Pyrrolidinone (Lactam) | K₃PO₄ | Dioxane | 110 | 85 |
Control of Stereochemistry and Suppression of Epimerization
In the synthesis of chiral molecules, the preservation of stereochemical integrity is of utmost importance. A notable feature of the this compound catalyst system is its ability to suppress epimerization at stereocenters adjacent to the reacting nitrogen atom. This is particularly crucial in the synthesis of pharmaceuticals and other biologically active compounds where the stereochemistry dictates the therapeutic effect.
Research has shown that the palladium(II) intermediate formed during the catalytic cycle plays a key role in preventing epimerization. This intermediate is believed to be less prone to undergoing side reactions that can lead to the loss of stereochemical information. By carefully controlling the reaction conditions and catalyst loading, it is possible to achieve high levels of stereochemical purity in the final product.
Carbon-Carbon (C-C) Cross-Coupling Reactions
The formation of C-C bonds is another fundamental transformation in organic synthesis, enabling the construction of complex carbon skeletons. This compound has also demonstrated significant utility in several key C-C cross-coupling reactions.
Suzuki-Miyaura Coupling with Boronic Acids and Organotrifluoroborates
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl and vinyl-aryl structures. This compound has been shown to be an effective catalyst for this reaction, promoting the coupling of a broad range of aryl and heteroaryl halides with boronic acids and their derivatives, such as potassium organotrifluoroborates. nih.govnih.govresearchgate.net The latter are often favored due to their enhanced stability and ease of handling compared to boronic acids. organic-chemistry.orgnih.govnih.govorganic-chemistry.org
The this compound system is compatible with a wide variety of functional groups on both coupling partners, making it a valuable tool for the synthesis of complex molecules. rsc.org It has been successfully employed in the synthesis of biaryls, hetero-biaryls, and vinyl-arenes, which are common motifs in pharmaceuticals and materials science. rsc.org
| Aryl/Heteroaryl Halide | Boronic Acid/Organotrifluoroborate | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 96 |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane | 90 | 93 |
| 3-Iodothiophene | Potassium vinyltrifluoroborate | Cs₂CO₃ | THF/H₂O | 70 | 89 |
| 4-Tolyl chloride | Potassium phenyltrifluoroborate | K₂CO₃ | t-Amyl alcohol | 100 | 91 |
Heck Reactions: Scope and Mechanistic Considerations
The Heck reaction, the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, is a powerful method for the synthesis of substituted alkenes. wikipedia.org this compound has been shown to be an effective catalyst for this transformation, facilitating the reaction between a variety of aryl halides and alkenes. sigmaaldrich.comresearchgate.net
The scope of the Heck reaction using this compound includes both electron-rich and electron-poor aryl halides, as well as a range of alkene substrates. researchgate.netd-nb.info The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer.
The generally accepted mechanism for the Heck reaction involves a catalytic cycle that includes several key steps: libretexts.org
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide, forming a Pd(II) intermediate.
Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) center, followed by migratory insertion of the alkene into the Pd-C bond.
β-Hydride Elimination: A β-hydride elimination from the resulting alkyl-palladium intermediate generates the substituted alkene product and a palladium-hydride species.
Reductive Elimination: The active Pd(0) catalyst is regenerated by reductive elimination of HX with the assistance of a base.
In some cases, particularly with certain substrates, a radical mechanism may be operative. acs.org This involves a single-electron transfer (SET) from the Pd(0) catalyst to the halide, generating a radical intermediate that then participates in the C-C bond formation. rsc.org
| Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 4-Iodobenzonitrile | Styrene | Et₃N | DMF | 100 | 92 |
| 3-Bromopyridine | n-Butyl acrylate | K₂CO₃ | Acetonitrile | 80 | 88 |
| 4-Chloroanisole | 1-Octene | NaOAc | DMA | 120 | 85 |
| 1-Bromonaphthalene | Methyl methacrylate | DIPEA | Toluene | 110 | 90 |
Stille Coupling Reactions
Sonogashira Coupling Reactions
The Sonogashira reaction is a widely used method for forming C(sp²)-C(sp) bonds by coupling terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org this compound is an effective precatalyst for this transformation. The reaction typically employs a palladium catalyst and, in its classic form, a copper(I) co-catalyst in the presence of an amine base. wikipedia.org
However, significant research has focused on developing copper-free Sonogashira protocols to avoid issues associated with the copper co-catalyst. The Xantphos ligand has been successfully used in such copper-free systems. For instance, a catalyst generated from Pd(OAc)₂ and the Xantphos ligand has been shown to facilitate the copper- and amine-free Sonogashira coupling for the synthesis of 2-alkynylaryl carbonyls. nih.gov The bulky and electron-rich nature of the Xantphos ligand is crucial for promoting the catalytic cycle under these milder, copper-free conditions. libretexts.org
Negishi Coupling Reactions
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org It is a powerful tool for forming C(sp³)-C(sp²) bonds. The this compound precatalyst, and its third-generation counterpart (G3), are highly effective for Negishi cross-coupling reactions. sigmaaldrich.com
Catalyst systems based on palladium and biarylphosphine ligands are particularly adept at promoting the coupling of secondary alkylzinc halides with a wide range of aryl bromides and activated aryl chlorides. organic-chemistry.org These catalysts show broad substrate scope and can achieve high yields with excellent selectivity for the desired branched product over the linear isomer, a common side product resulting from β-hydride elimination. nih.govnih.gov The effectiveness of the Xantphos family of precatalysts in these challenging couplings highlights their utility in constructing complex organic molecules, such as in the synthesis of palmerolides. sigmaaldrich.com
Hiyama Coupling and Related Cross-Couplings
The Hiyama coupling is a palladium-catalyzed reaction that forms C-C bonds between organosilanes and organic halides. organic-chemistry.orgwikipedia.org A key feature of this reaction is the activation of the relatively inert C-Si bond, typically achieved with a fluoride (B91410) source or a base, to form a reactive pentavalent silicon intermediate. organic-chemistry.org
This compound is a suitable catalyst for Hiyama couplings. While specific examples detailing the performance of the G2 precatalyst are less prevalent in the literature compared to other couplings, catalyst systems comprising a palladium source and a phosphine (B1218219) ligand are standard. semanticscholar.orgorganic-chemistry.org For instance, studies on related systems show that the choice of ligand is critical, with bulky phosphines often providing the best results for the coupling of aryltrifluorosilanes with aryl and heteroaryl chlorides. nih.gov
Carbon-Oxygen (C-O) Cross-Coupling Reactions
The formation of aryl ethers through C-O cross-coupling, often referred to as the Buchwald-Hartwig etherification, is a vital transformation in organic synthesis. organic-chemistry.org While this reaction can be more challenging than C-N coupling, the development of specialized ligands has enabled palladium catalysts to be effective. The Xantphos ligand, in particular, has been successfully employed in the palladium-catalyzed synthesis of diaryl ethers. researchgate.net This demonstrates that the this compound precatalyst, which generates the active Xantphos-ligated palladium species, is a viable catalyst for constructing C-O bonds, expanding its utility beyond C-C and C-N bond formation.
Synthetic Utility in Complex Molecule Synthesis
This compound has proven instrumental in the synthesis of complex organic molecules, where the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is crucial. Its high reactivity and stability allow for efficient bond construction under relatively mild conditions, making it a valuable asset in multistep synthetic sequences.
The biaryl motif is a ubiquitous structural unit in pharmaceuticals, natural products, and functional materials. The Suzuki-Miyaura cross-coupling reaction is a premier method for the synthesis of these compounds, and palladium catalysts play a central role in this transformation. While specific studies focusing solely on this compound for a wide range of simple biaryl syntheses are not extensively detailed in the reviewed literature, the closely related second-generation Buchwald precatalyst, XPhos-Pd-G2, provides excellent insights into the expected reactivity and conditions. Research has shown that these types of precatalysts are highly effective in one-pot borylation/Suzuki cross-coupling reactions of aryl halides, affording high yields of the corresponding biaryl products. nih.gov
The general applicability of such second-generation palladium precatalysts allows for the efficient coupling of a variety of aryl halides with arylboronic acids. The reactions typically proceed with high efficiency for both electron-rich and electron-poor substrates.
Table 1: Representative Examples of Biaryl Synthesis via a Two-Step, One-Pot Borylation/Suzuki Cross-Coupling Reaction Using a Second-Generation Buchwald Precatalyst nih.gov
| Aryl Halide | Second Aryl Halide | Product | Yield (%) |
| 1-bromo-4-fluorobenzene | 4-bromoanisole | 4-fluoro-4'-methoxybiphenyl | 88 |
| 1-bromo-4-(trifluoromethyl)benzene | 4-bromoanisole | 4-methoxy-4'-(trifluoromethyl)biphenyl | 92 |
| 1-bromo-3,5-dimethylbenzene | 4-bromoanisole | 3,5-dimethyl-4'-methoxybiphenyl | 85 |
| 4-bromotoluene | 1-bromo-4-fluorobenzene | 4-fluoro-4'-methylbiphenyl | 83 |
Reaction Conditions: a) 1 mol % XPhos-Pd-G2, 2 mol % XPhos, 3.0 equiv KOAc, 3.0 equiv B₂(OH)₄, EtOH (0.1 M), 80 °C. b) 3 equiv 1.8 M K₂CO₃, 1 equiv second aryl halide, 80 °C, 15 h. nih.gov
The construction of nitrogen-containing heterocyclic frameworks is of paramount importance in medicinal chemistry. The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, is a powerful method for the synthesis of these structures. This compound has demonstrated its efficacy in facilitating such transformations, particularly in the synthesis of complex pharmaceutical intermediates.
A notable application of this compound is in the late-stage synthesis of the retinoic acid receptor-related orphan receptor γ (RORc) inhibitor, GDC-0022. In this synthesis, a challenging palladium-catalyzed C-N coupling between an aryl bromide and a triazolo-bicyclic secondary amine was successfully achieved on a multi-kilogram scale. The use of 1.0 mol % of this compound as the precatalyst was pivotal to the success of this key bond formation. researchgate.net
Furthermore, the principles of palladium-catalyzed intramolecular amidation are well-established for the synthesis of fused heterocyclic systems. For instance, an efficient method for the synthesis of benzene-fused 6- and 7-membered amides has been developed using the related XPhos-Pd-G2 catalyst. This intramolecular Buchwald-Hartwig amidation of aryl chlorides allows for the cyclization of primary amides with modest nucleophilicity, even with electron-rich aryl chlorides, in short reaction times. rsc.org This strategy highlights the potential of second-generation palladium precatalysts like this compound in the construction of diverse heterocyclic frameworks.
Table 2: Formation of a Heterocyclic Framework in the Synthesis of GDC-0022 researchgate.net
| Aryl Bromide | Amine | Catalyst | Product |
| (3S,6R)-2 | Triazolo-bicyclic secondary amine 1 | This compound (1.0 mol %) | GDC-0022 Precursor |
Reaction Conditions: 1.2 equiv amine, 1.5 equiv K₃PO₄, 10 mol % KOAc. researchgate.net
Catalyst Performance and Process Optimization
Influence of Catalyst Loading and Concentration
The efficiency and outcome of chemical reactions catalyzed by XantPhos-Pd-G2 are significantly influenced by the catalyst loading and concentration. Research has demonstrated that these parameters can affect reaction rates, conversion percentages, and even the stereochemical purity of the products.
In a key step for the synthesis of the RORγ inhibitor GDC-0022, a palladium-catalyzed C-N coupling reaction was successfully carried out on a kilogram scale using 1.0 mol % of this compound as the precatalyst. researchgate.netresearchgate.netresearchgate.net This specific loading was pivotal for the successful execution of the reaction. nih.gov Studies have shown that with a 1.0 mol % loading of this compound, the C-N coupling reaction achieved over 99% conversion within 50 hours, maintaining a high diastereomeric ratio of 98:2 for the desired product. nih.gov
The data suggests a direct correlation between the concentration of the active palladium species and the suppression of side reactions like epimerization. nih.govacs.org Real-time monitoring of the reaction revealed that with 1.0 mol % of the precatalyst, the concentration of the active palladium complex remained stable throughout the reaction, whereas at 0.5 mol %, the concentration of this active species slowly decreased over time, coinciding with the observed catalyst deactivation. nih.gov
| Catalyst Loading (mol %) | Conversion (%) | Time (h) | Diastereomeric Ratio (Product) |
| 1.0 | >99 | 50 | 98:2 |
| 0.5 | 26 | >50 | >10% of undesired diastereomer |
Effects of Solvent Systems and Additives on Reaction Efficiency
In the synthesis of GDC-0022, a C-N coupling reaction utilized 1,4-dioxane (B91453) as the solvent. nih.govacs.org The selection of the solvent is critical, especially when dealing with reactants and bases that have limited solubility. For instance, in this specific reaction, the limited solubility of the amine reactant and the base, potassium phosphate (B84403) tribasic (K₃PO₄), in 1,4-dioxane presented logistical challenges that required careful management for accurate sampling and analysis. nih.gov
Additives also play a pivotal role. In the same C-N coupling reaction, potassium acetate (B1210297) (KOAc) was used as an additive at a concentration of 10 mol %. nih.gov While the specific role of KOAc in this system was part of a broader investigation, additives in palladium-catalyzed reactions are known to influence the catalytic cycle. They can act as ligands, bases, or co-catalysts, affecting the rate and selectivity of the reaction. The presence of additives can lead to the formation of stable reservoir species that are in reversible equilibrium with the active catalytic cycle, which can help maintain a robust catalyst system, particularly under harsh reaction conditions that might otherwise lead to catalyst deactivation. researchgate.net
The base used in the reaction is another critical component. The selection of a base is vital for both catalyst activation and the sequestration of protons generated during the reaction. researchgate.net However, strongly basic conditions can negatively affect sensitive stereocenters, leading to a loss of stereochemical purity. researchgate.net In the synthesis of GDC-0022, K₃PO₄ was used in excess (1.5 equivalents), and its interaction with the palladium catalyst was found to be a key factor in suppressing base-mediated epimerization of a stereocenter in the starting material. researchgate.netnih.gov
Substrate Scope and Limitations in this compound Catalysis
This compound has demonstrated its versatility in a range of cross-coupling reactions, though its effectiveness is dependent on the nature of the substrates involved. The catalyst's performance is influenced by the electronic and steric properties of the reactants.
In carbonylation reactions, this compound has been effectively used with a variety of 4-substituted bromobenzene (B47551) derivatives. thieme-connect.com It has been noted that reactions with electron-donating substituents on the aryl bromide may necessitate higher catalyst loadings or lower reaction temperatures to achieve optimal results. thieme-connect.com The catalyst exhibits excellent selectivity for bromide over chloride, as demonstrated in a reaction where a bromo-chloro-substituted arene was used. thieme-connect.com Furthermore, functional groups such as nitriles and methyl esters are well-tolerated under the reaction conditions. thieme-connect.com The catalyst has also proven effective with benzyl (B1604629) chloride as a substrate. thieme-connect.com
In the context of C-N coupling reactions, this compound was instrumental in the late-stage coupling of a bicyclic amine to an aryl bromide in the synthesis of GDC-0022. researchgate.netresearchgate.net This highlights its utility in complex molecular settings. However, the catalyst's performance can be sensitive to the steric hindrance of the substrates.
While this compound is effective for many applications, there are limitations. For instance, in Suzuki couplings, while it provides good yields in aryl aminations, it may require higher temperatures (80–100°C) compared to other catalysts. Its π-acidic xanthene backbone makes it particularly well-suited for reactions involving electron-deficient substrates. The catalyst's performance with highly hindered or electronically challenging substrates may require careful optimization of reaction conditions.
Comparative Studies with Other Palladium Catalysts
This compound is a second-generation (G2) Buchwald precatalyst. The Buchwald precatalysts are a family of palladium-based catalysts that have evolved over several generations (G1, G3, G4, etc.), each with distinct characteristics and applications. slideshare.net The G2 precatalysts, including this compound, are known for their air and moisture stability, which simplifies handling. slideshare.net
In a specific application, this compound demonstrated superior thermal stability compared to another precatalyst, decomposing at approximately 196°C, whereas the other decomposed at around 160°C. In aryl amination reactions, this compound has been shown to provide yields greater than 85%, although sometimes requiring higher temperatures (80–100°C).
The choice between different generations of Buchwald catalysts often depends on the specific reaction and substrates. For instance, in a study on carbonylation reactions, a G2 Xantphos palladacycle was chosen due to its previous success in similar reactions. thieme-connect.com Another study mentions the use of a third-generation (G3) palladacycle, rac-BINAP-Pd-G3, for a specific substrate in a carbonylation reaction, suggesting that different generations may be optimal for different substrate pairings. thieme-connect.com
The development of various generations of Buchwald catalysts has been driven by the need for catalysts with broad substrate scope, high stability, and reactivity. slideshare.net The ligands associated with these catalysts are electron-rich and tunable, allowing for a diverse range of catalytic systems. slideshare.net
The performance of this compound has been compared to palladium catalysts bearing other common ligand systems, such as XPhos, dppf (1,1'-bis(diphenylphosphino)ferrocene), and N-heterocyclic carbenes (NHCs).
In a study investigating the suppression of epimerization during a C-N coupling reaction, this compound was compared with Pd(OAc)₂ and the NHC complex PEPPSI-IPr. acs.org In the presence of K₃PO₄, all three catalyst systems were able to maintain the diastereomeric ratio of the starting aryl bromide over 15 hours, indicating that the suppression of epimerization was not unique to this compound under those specific conditions. acs.org
In the context of Suzuki-Miyaura cross-coupling reactions for the synthesis of selective estrogen receptor degraders, this compound is listed as a suitable palladium reagent alongside others like XPhos-Pd-G2, cataCXium® A Pd G3, and (dppf)PdCl₂. google.com This suggests that this compound is a viable option among a range of effective catalysts for this type of transformation.
The choice of ligand is critical as it influences the steric and electronic properties of the catalyst, which in turn affects its activity and selectivity. For example, the bulky tri-tert-butylphosphine (B79228) ligand is known to prevent catalyst deactivation by stabilizing monomeric palladium species, whereas smaller phosphines can promote dimerization. The strong σ-donor ability of a phosphine (B1218219) ligand can accelerate the oxidative addition of aryl chlorides, but excessive electron density might hinder other steps in the catalytic cycle. The XantPhos ligand, with its wide bite angle, is often employed to promote reductive elimination and prevent β-hydride elimination.
In a screening of catalysts for a particular reaction, XantPhos Pd G2 showed a conversion of 34.3%, while a catalyst with the dppf ligand showed 0.0% conversion under the same conditions, highlighting the significant impact of the ligand on catalytic activity. doi.org
Studies on Catalyst Stability and Deactivation Pathways (from a mechanistic/academic standpoint)
The stability of this compound and the pathways through which it deactivates are crucial for understanding and optimizing its catalytic performance. Mechanistic studies have provided insights into these processes.
This compound exhibits good thermal stability, remaining stable up to 196°C. This thermal robustness is an advantage in reactions that require elevated temperatures.
One of the key aspects of its stability is related to the concentration of the active catalyst. In a C-N coupling reaction, a lower loading of this compound (0.5 mol %) led to catalyst deactivation and stalled the reaction. nih.gov Real-time monitoring showed a decrease in the concentration of the active [Xantphos-Pd-Ar]⁺ complex over time at this lower loading, which was correlated with the observed deactivation. nih.gov At a higher loading (1.0 mol %), the concentration of this active species remained stable, leading to complete conversion. nih.gov This suggests that maintaining a sufficient concentration of the active catalyst is critical to prevent deactivation.
The deactivation of palladium catalysts can occur through various pathways. While not specifically detailed for this compound in the provided context, general deactivation mechanisms for palladium catalysts include the formation of inactive palladium black, ligand degradation, or the formation of off-cycle, stable palladium complexes that are no longer catalytically active. researchgate.net For instance, in a different system using a BippyPhos ligand, irreversible deactivation involved a C-H insertion of palladium into the ligand. researchgate.net
The interaction between the catalyst and other components in the reaction mixture, such as the base, can also influence stability. It has been observed that Pd(II) complexes can play a role in mitigating the epimerization of substrates, suggesting that the speciation of palladium in solution is linked to both catalytic activity and the prevention of undesirable side reactions. researchgate.netacs.org The ability to form a [Xantphos–Pd–Ph]⁺ complex in situ was shown to suppress epimerization, indicating that certain palladium(II) species contribute to the stability and selectivity of the reaction. nih.govacs.org
Future Directions and Emerging Research Opportunities
Rational Design of Enhanced XantPhos-Based Palladium Catalysts
The performance of a palladium catalyst is intrinsically linked to the properties of its supporting ligand. nih.gov The rational design of new ligands, building upon the successful Xantphos framework, is a primary avenue for enhancing catalytic activity and stability. nih.govrsc.org Key strategies involve the fine-tuning of both steric and electronic parameters to influence the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov
Researchers are exploring modifications to the Xantphos backbone to create next-generation catalysts. For instance, the introduction of different substituents on the xanthene scaffold can modulate the ligand's bite angle and electron-donating ability. A wider bite angle, characteristic of Xantphos, is known to promote reductive elimination and stabilize the catalytically active monoligated Pd(0) species. nih.govnih.gov Computational studies, such as Density Functional Theory (DFT), are becoming instrumental in predicting how structural changes will affect catalyst performance, thereby guiding synthetic efforts. rsc.org
Another focus is the development of precatalysts that generate the active Pd(0) species more efficiently and under milder conditions. rsc.orgsigmaaldrich.com While G2 precatalysts represented an improvement by allowing for activation with weaker bases at room temperature, newer generations (G3, G4) offer even greater stability in solution and accommodate a broader scope of bulky phosphine (B1218219) ligands. sigmaaldrich.com The design of air- and moisture-stable dialkyl palladium complexes with a Xantphos ligand is one such innovation, offering thermal activation without generating catalyst inhibitors. researchgate.net These advancements aim to minimize catalyst decomposition pathways and broaden the substrate scope to include more challenging transformations. researchgate.netacs.org
| Generation | Key Feature | Activation Conditions | Advantage | Relevant Ligands |
|---|---|---|---|---|
| G1 | Phenethylamine-based backbone | Deprotonation with base | Active at very low temperatures (down to -40 °C) | Early Buchwald ligands |
| G2 | Biphenyl-based backbone | Weak phosphate (B84403) or carbonate bases at room temperature | Improved activation conditions for Suzuki-Miyaura couplings | XantPhos, XPhos, SPhos matthey.com |
| G3/G4 | Carbazole-based backbone | Mild basic or reducing conditions | Enhanced solution stability, broader ligand scope, less intrusive byproducts sigmaaldrich.com | BrettPhos, RuPhos, XantPhos sigmaaldrich.commatthey.com |
Expansion to Novel Cross-Coupling Transformations
A significant area of research is the application of XantPhos-Pd-G2 and its derivatives to new and more complex cross-coupling reactions. The unique properties of the Xantphos ligand make it suitable for transformations that are often challenging for other catalyst systems. chemicalbook.comacs.org
Recent studies have shown the utility of Xantphos-based palladium catalysts in innovative carbonylation reactions. For example, the azidocarbonylation of iodoarenes to produce aroyl azides has been successfully achieved at room temperature and atmospheric pressure using a Xantphos-Pd system. researchgate.net Similarly, XantPhos Pd G4 has proven highly effective for low-temperature aminocarbonylations of heteroaryl bromides, yielding complex products with only a slight excess of carbon monoxide. sigmaaldrich.com
The application of Xantphos catalysts is also expanding into visible-light-induced palladium catalysis. nih.gov In this emerging field, photoexcitation of the palladium complex enables novel radical-based transformations. The larger bite angle of Xantphos was found to be critical in promoting a desired relay Heck sequence by slowing down the competing β-hydride elimination pathway. nih.gov Furthermore, photoinduced carbonylative cross-coupling reactions have been developed where light facilitates both the initial oxidative addition and the subsequent generation of a key acyl radical intermediate. nih.gov
Researchers are also exploring the use of Xantphos-Pd systems for the activation of less reactive C–O bonds, providing an alternative to the more common aryl halides. rsc.org Palladium-catalyzed amination of aryl fluorosulfonates and benzenesulfonates has been demonstrated using Xantphos-based catalysts, enabling the direct conversion of phenols to arylamines. rsc.org
| Reaction Type | Substrates | Key Feature of XantPhos System | Reference |
|---|---|---|---|
| Azidocarbonylation | Iodoarenes, CO, NaN₃ | High functional group tolerance at room temperature | researchgate.net |
| Aminocarbonylation | (Hetero)aryl bromides, CO, Amines | Effective at low temperature with slight excess of CO (using G4) | sigmaaldrich.com |
| Visible Light-Induced Relay Heck | Aliphatic alcohols | Large bite angle slows β-H elimination, promoting the desired pathway | nih.gov |
| C–O Bond Amination | Aryl fluorosulfonates, Anilines | Enables direct conversion of phenol (B47542) derivatives to arylamines | rsc.org |
Development of Sustainable Catalytic Systems for this compound
One key strategy is the development of methods for catalyst recovery and reuse. Advanced membrane filtration techniques have shown promise, enabling the recovery of over 80% of the palladium catalyst from reaction mixtures, resulting in final products with residual palladium levels below 5 parts per million (ppm). Another approach involves supporting the Xantphos-Pd catalyst on materials that facilitate easy separation and recycling. mdpi.com Bio-based supports like modified cellulose (B213188) and chitosan (B1678972) are gaining attention as they are biodegradable and can be functionalized to anchor the catalyst, enhancing stability and preventing metal leaching. mdpi.com
Lowering catalyst loading is another important aspect of sustainable chemistry. acs.org The high activity of precatalysts like this compound allows for many reactions to be performed with significantly reduced amounts of palladium, often in the low ppm range, which is particularly important for large-scale pharmaceutical manufacturing. acs.orgmdpi.com
The choice of solvent also plays a major role in the environmental impact of a process. There is a growing trend towards using greener solvents or even solvent-free conditions. mdpi.com For instance, Suzuki-Miyaura couplings have been optimized to run efficiently in ethanol/water mixtures, which are significantly more environmentally benign than many traditional organic solvents. mdpi.com Furthermore, research into heterogeneous catalysts based on porous organic polymers (POPs) shows potential for high-yield reactions without the need for additional ligands or harsh solvents, often relying on the activation of molecular oxygen in a more sustainable oxidative process. acs.org
Integration with Flow Chemistry and High-Throughput Experimentation
The integration of this compound with modern automation technologies is accelerating the discovery and optimization of chemical reactions. High-Throughput Experimentation (HTE) and flow chemistry are powerful platforms that allow for the rapid screening of numerous reaction parameters. acs.orgmit.edu
HTE utilizes micro-scale reactions, often in 24- or 96-well plates, to quickly evaluate a wide array of catalysts, ligands, bases, and solvents. google.comsigmaaldrich.com This approach allows chemists to identify the optimal conditions for a specific transformation using minimal amounts of valuable starting materials. acs.orgresearchgate.net Pre-weighed catalyst kits, which include various palladium precatalysts like XantPhos-Pd-G3, are commercially available, streamlining the HTE workflow. sigmaaldrich.com These screening methods are invaluable for tackling challenging couplings and for library synthesis in medicinal chemistry. acs.orgmit.edu
Flow chemistry offers a complementary approach, where reagents are continuously pumped through a reactor. This technique provides excellent control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. The use of soluble catalysts like this compound is compatible with flow systems, which require chemicals to be in solution. mit.edu The combination of HTE for initial condition screening followed by optimization and scale-up using continuous flow synthesis represents a powerful paradigm in modern process development. google.com These advanced methodologies not only accelerate research but also enable the exploration of new reaction spaces that would be impractical to investigate using traditional batch chemistry.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing XantPhos-Pd-G2 and characterizing its purity?
- Methodological Answer : Synthesis involves ligand coordination to palladium(II) chloride under inert conditions. Key steps include:
- Preparing the XantPhos ligand (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) and reacting it with [PdCl₂(PhCN)₂] in dichloromethane.
- Purification via column chromatography or recrystallization.
- Characterization using NMR (¹H, ³¹P) to confirm ligand coordination, elemental analysis for C, H, N, and XRD for structural validation .
Q. How does the electronic structure of this compound influence its catalytic activity in cross-coupling reactions?
- Methodological Answer : The biphenyl-2-amine ligand and XantPhos backbone create a sterically hindered, electron-rich environment. This stabilizes Pd intermediates during oxidative addition/reductive elimination.
- Conduct DFT calculations to map electron density distribution.
- Compare turnover numbers (TON) in Suzuki-Miyaura couplings with electron-deficient vs. electron-rich aryl halides .
Advanced Research Questions
Q. What methodologies are recommended for optimizing this compound in challenging substrates (e.g., sterically hindered aryl chlorides)?
- Experimental Design :
- Parameter Screening : Test solvent polarity (toluene vs. dioxane), temperature (80–120°C), and ligand-to-Pd ratios (1:1 to 2:1).
- Substrate Scope : Include ortho-substituted aryl chlorides and heterocyclic derivatives.
- Kinetic Analysis : Use in situ IR spectroscopy to monitor reaction progress and identify rate-limiting steps .
Q. How can researchers assess the stability and decomposition pathways of this compound under varying reaction conditions?
- Methodological Answer :
- Thermal Stability : Perform TGA (thermogravimetric analysis) under nitrogen (188–196°C decomposition observed) .
- Catalytic Lifetime : Conduct recycling experiments in model reactions (e.g., Buchwald-Hartwig amination) with ICP-MS to track Pd leaching.
- Decomposition Products : Use GC-MS to identify biphenylamine or phosphine oxide byproducts .
Q. What strategies address contradictions in reported catalytic efficiencies of this compound across studies?
- Critical Analysis Framework :
- Variable Control : Replicate experiments with standardized substrates (e.g., 4-bromotoluene) and solvent systems.
- Metadata Comparison : Tabulate Pd loading, base (Cs₂CO₃ vs. K₃PO₄), and reaction time across studies (see example table below).
- Statistical Validation : Apply ANOVA to assess significance of efficiency differences .
| Study Reference | Pd Loading (mol%) | Base Used | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Example Study A | 1.0 | Cs₂CO₃ | 92 | 12 |
| Example Study B | 0.5 | K₃PO₄ | 85 | 24 |
Guidelines for Experimental Design
- Data Collection : Use controlled atmosphere gloveboxes for handling air-sensitive reagents. Document O₂/H₂O levels in reaction setups .
- Ethical Compliance : For studies involving hazardous byproducts (WGK 3 classification), include waste management protocols in appendices per institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
